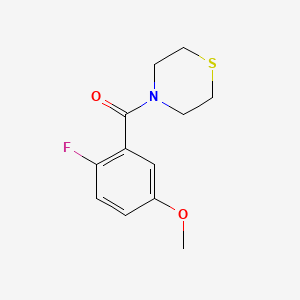
(2-Fluoro-5-methoxyphenyl)(thiomorpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluoro-5-methoxyphenyl)(thiomorpholino)methanone is a chemical compound with the molecular formula C12H14FNO2S and a molecular weight of 255.31 g/mol This compound features a fluorine atom, a methoxy group, and a thiomorpholine ring attached to a methanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-5-methoxyphenyl)(thiomorpholino)methanone typically involves the reaction of 2-fluoro-5-methoxyphenylboronic acid with thiomorpholine under specific conditions. The reaction is often carried out using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction . This method is favored due to its mild reaction conditions and high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing advanced catalytic systems and optimized reaction conditions to ensure high efficiency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-5-methoxyphenyl)(thiomorpholino)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Methanol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Fluoro-5-methoxyphenyl)(thiomorpholino)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of (2-Fluoro-5-methoxyphenyl)(thiomorpholino)methanone involves its interaction with specific molecular targets and pathways. The compound’s fluorine and methoxy groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The thiomorpholine ring may also play a role in modulating its biological activity .
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-2-fluoro-3-methoxyphenyl)(thiomorpholino)methanone: Similar structure with a bromine atom instead of a fluorine atom.
(2-Chloro-4-fluoro-3-methoxyphenyl)(thiomorpholino)methanone: Contains a chlorine atom in place of the fluorine atom.
Uniqueness
(2-Fluoro-5-methoxyphenyl)(thiomorpholino)methanone is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity compared to similar compounds with different halogen atoms.
Properties
Molecular Formula |
C12H14FNO2S |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
(2-fluoro-5-methoxyphenyl)-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C12H14FNO2S/c1-16-9-2-3-11(13)10(8-9)12(15)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3 |
InChI Key |
QQSPZFIEATWTAI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C(=O)N2CCSCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















